Dichloro-norbornadiene-ruthenium(II) is an organometallic compound characterized by its unique structure, which includes a ruthenium center coordinated to a norbornadiene ligand and two chlorine atoms. The chemical formula for this compound is , and it is known for its catalytic properties in various organic reactions. The compound typically exists as a complex where the ruthenium atom exhibits a +2 oxidation state, contributing to its reactivity and versatility in synthetic chemistry .
One promising area of research for dichloro-norbornadiene-ruthenium(II) is catalysis. Studies have shown that the complex can be used as a catalyst for a variety of reactions, including ring-opening metathesis polymerization (ROMP) []. ROMP is a type of polymerization reaction that can be used to produce a wide variety of polymers with unique properties. Dichloro-norbornadiene-ruthenium(II) has been shown to be an effective catalyst for ROMP, and research is ongoing to develop new and improved catalysts based on this complex.
The synthesis of dichloro-norbornadiene-ruthenium(II) typically involves the reaction of ruthenium precursors with norbornadiene in the presence of chlorine sources. One common method includes the coordination of norbornadiene to a dichlororuthenium complex, often facilitated by solvent systems that stabilize the resulting product. The reaction conditions can be optimized to yield high purity and yield of the desired compound .
Dichloro-norbornadiene-ruthenium(II) finds applications primarily in catalysis. Its ability to activate C–H bonds makes it valuable in organic synthesis, particularly in producing complex molecules with high selectivity. It is also explored for potential use in polymerization processes and as a catalyst in various industrial applications, including fine chemical synthesis .
Interaction studies involving dichloro-norbornadiene-ruthenium(II) often focus on its reactivity with different substrates. These studies reveal insights into the mechanisms of catalysis, including how the compound interacts with various organic molecules to facilitate transformations. Research has shown that this ruthenium complex can effectively activate C–H bonds, leading to diverse functionalization pathways .
Dichloro-norbornadiene-ruthenium(II) shares similarities with several other organometallic compounds, particularly those involving ruthenium. Below are some notable comparisons:
Dichloro-norbornadiene-ruthenium(II) stands out due to its specific ligand environment (norbornadiene), which influences its catalytic capabilities and reactivity patterns compared to other ruthenium complexes.
The synthesis of dichloro-norbornadiene-ruthenium(II) complexes primarily involves the reaction of ruthenium chloride precursors with norbornadiene ligands under controlled conditions [1]. The most commonly employed precursor is ruthenium trichloride hydrate, which serves as the starting material for the preparation of various ruthenium-norbornadiene complexes [2]. The synthetic methodology typically involves the treatment of ruthenium trichloride with norbornadiene in the presence of suitable reducing agents or under thermal conditions [3].
A well-established synthetic route involves the reaction of ruthenium trichloride trihydrate with norbornadiene in ethanol under reflux conditions, yielding the desired dichloro-norbornadiene-ruthenium(II) complex as a polymeric material [1] [4]. The reaction proceeds through the initial coordination of norbornadiene to the ruthenium center, followed by chloride ligand rearrangement to achieve the final octahedral coordination geometry [5]. Alternative synthetic approaches utilize ruthenium precursors such as dichloro-bis(triphenylphosphine)ruthenium(II), which can undergo ligand exchange reactions with norbornadiene to form the target complex [6].
The preparation methodology requires careful control of reaction parameters, including temperature, solvent selection, and reaction time, to ensure optimal yield and purity of the final product [5]. The polymeric nature of the resulting complex, denoted as [RuCl₂(norbornadiene)]ₙ, arises from the bridging coordination mode of chloride ligands between adjacent ruthenium centers [1] [7].
Ligand substitution reactions represent a versatile approach for the preparation of dichloro-norbornadiene-ruthenium(II) complexes from pre-existing ruthenium precursors [8] [5]. The most commonly employed strategy involves the displacement of labile ligands such as acetonitrile, pyridine, or other diene ligands from ruthenium(II) starting materials [5]. For instance, the reaction of dichloro-norbornadiene-bis(pyridine)ruthenium(II) with various ligands can lead to selective substitution of the pyridine moieties while retaining the norbornadiene and chloride ligands [8] [5].
The ligand substitution process typically follows an associative or interchange mechanism, depending on the nature of the incoming and leaving ligands [5]. The norbornadiene ligand exhibits remarkable stability in these substitution reactions due to its strong π-acceptor properties and the favorable coordination geometry it adopts with the ruthenium center [9] [5]. This stability allows for selective modification of other coordination sites without disrupting the ruthenium-norbornadiene interaction.
Thermodynamic considerations play a crucial role in determining the success of ligand substitution reactions [5]. The relative binding affinities of different ligands toward the ruthenium(II) center influence the equilibrium position and the overall efficiency of the substitution process [8]. Temperature control is essential, as elevated temperatures may lead to unwanted side reactions or decomposition of the norbornadiene ligand [10] [5].
The crystallographic analysis of dichloro-norbornadiene-ruthenium(II) complexes reveals distinctive structural features that provide insights into the coordination behavior and bonding interactions within these compounds [9]. Single-crystal X-ray diffraction studies have established that the complex adopts a distorted octahedral geometry around the ruthenium center, with the norbornadiene ligand coordinating through both of its double bonds in an η⁴-fashion [9].
Detailed structural analysis of dichlorobis(phenylamine)(norbornadiene)ruthenium reveals key bond distances and angles that characterize the molecular geometry [9]. The ruthenium-carbon distances to the coordinated double bonds average 2.066(4) Angstroms, indicating strong metal-ligand interactions [9]. The carbon-carbon bond lengths within the coordinated norbornadiene ligand are elongated to 1.386(6) Angstroms compared to 1.35 Angstroms in the free ligand, consistent with back-bonding from the metal center [9].
Structural Parameter | Value | Reference Structure |
---|---|---|
Ru-Ct (center of olefinic bond) | 2.066(4) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |
Ru-N (amine ligand) | 2.213(3) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |
Ru-Cl | 2.415(2), 2.407(1) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |
C=C (coordinated) | 1.386(6) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |
Ct-Ru-Ct angle | 70.0° | Dichlorobis(aniline)(norbornadiene)ruthenium |
Cl-Ru-Cl angle | 156.5(5)° | Dichlorobis(aniline)(norbornadiene)ruthenium |
The coordination sphere exhibits crystallographically imposed mirror symmetry, with the trans-chloro ligands, ruthenium atom, and three sp³ carbon atoms of the norbornadiene constrained to the mirror plane [9]. The remaining coordination sites are occupied by cis-oriented ligands, typically nitrogen-containing species such as amine or pyridine derivatives [9] [5]. The bicyclic framework of the norbornadiene ligand maintains its structural integrity upon coordination, with carbon-carbon single bond distances approximating the expected value of 1.54 Angstroms [9].
The crystal packing arrangements in these complexes often involve intermolecular interactions that influence the overall stability and physical properties of the materials [9]. Hydrogen bonding interactions between amine ligands and chloride substituents contribute to the formation of extended supramolecular networks [9]. The polymeric nature of some dichloro-norbornadiene-ruthenium(II) complexes arises from bridging chloride ligands that connect adjacent ruthenium centers, creating one-dimensional chain structures [1] [7].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dichloro-norbornadiene-ruthenium(II) complexes, with particular emphasis on ¹H, ¹³C, and ⁹⁹Ru nuclei [11] [12]. The ¹H nuclear magnetic resonance spectra of these complexes exhibit characteristic resonances corresponding to the coordinated norbornadiene protons, which appear at chemical shifts distinct from those of the free ligand due to the electronic influence of the ruthenium center [13] [14].
The norbornadiene protons in the ruthenium complex typically appear as multiplets in the aliphatic region, with coupling patterns that reflect the rigidity imposed by coordination to the metal center [13] [14]. The bridgehead protons (H1 and H4) are generally observed as broad singlets, while the olefinic protons (H2, H3, H5, H6) exhibit more complex splitting patterns due to vicinal coupling interactions [15] [14]. The methylene protons (H7) appear as characteristic multiplets that serve as diagnostic signals for norbornadiene coordination [13] [14].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the coordinated norbornadiene ligand, with the olefinic carbons typically appearing in the range of 60-80 parts per million, significantly upfield from their positions in the free ligand [15] [16]. This upfield shift is attributed to the increased electron density at these carbons resulting from metal-to-ligand back-bonding [15] [16]. The aliphatic carbons of the norbornadiene framework appear in their expected regions, with chemical shifts that reflect the local electronic environment created by coordination [16].
⁹⁹Ruthenium nuclear magnetic resonance spectroscopy, while challenging due to the low sensitivity and broad linewidths associated with this nucleus, provides valuable information about the electronic environment around the metal center [17] [11]. The chemical shifts observed for dichloro-norbornadiene-ruthenium(II) complexes fall within the range typical for octahedral ruthenium(II) species, with values influenced by the nature of the coordinated ligands [11] [12].
Infrared spectroscopy reveals characteristic vibrational modes associated with the coordinated norbornadiene ligand and the ruthenium-chloride bonds [18]. The carbon-carbon stretching vibrations of the coordinated double bonds typically appear at frequencies lower than those observed in free norbornadiene, consistent with the weakening of these bonds upon coordination [18]. The carbon-hydrogen stretching and bending modes provide additional fingerprint information for structural characterization [18].
The ruthenium-chloride stretching vibrations are typically observed in the low-frequency region of the infrared spectrum, with the exact positions dependent on the coordination environment and the nature of other ligands [18]. These vibrations serve as diagnostic tools for confirming the presence of chloride ligands and assessing their coordination mode [18].
The ultraviolet-visible absorption spectroscopy of dichloro-norbornadiene-ruthenium(II) complexes exhibits characteristic features that reflect the electronic structure and bonding interactions within these coordination compounds [19] [20]. The absorption spectra typically display multiple bands corresponding to different types of electronic transitions, including ligand-to-metal charge transfer, metal-to-ligand charge transfer, and d-d transitions [19] [20].
The ligand-to-metal charge transfer transitions are commonly observed in the ultraviolet region, typically appearing as intense bands with extinction coefficients greater than 10,000 M⁻¹cm⁻¹ [19]. These transitions involve the promotion of electrons from ligand-based orbitals, particularly those associated with the norbornadiene π-system, to metal-centered orbitals [19] [20]. The exact positions of these bands depend on the energy gap between the donor and acceptor orbitals, which is influenced by the overall coordination environment [19].
Metal-to-ligand charge transfer transitions, involving electron promotion from filled metal d-orbitals to empty ligand π* orbitals, are typically observed at lower energies in the visible region [19] [20]. These transitions are particularly prominent when π-acceptor ligands such as norbornadiene are present, as they provide accessible low-lying π* orbitals [19]. The intensity and position of these bands provide insights into the extent of metal-ligand orbital overlap and the degree of covalency in the bonding interactions [19] [20].
The d-d transitions, while formally forbidden in octahedral complexes, often appear as weak to moderately intense bands in the visible region due to vibronic coupling and reduced symmetry [20]. These transitions are sensitive to the ligand field strength and provide information about the electronic structure of the ruthenium center [19] [20]. The absorption onset of dichloro-norbornadiene-ruthenium(II) complexes typically occurs around 400-500 nanometers, with the exact position depending on the nature of additional ligands and the overall coordination environment [19].
Absorption Type | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
---|---|---|---|
Ligand-to-Metal Charge Transfer | 250-350 | >10,000 | π(norbornadiene) → d(Ru) |
Metal-to-Ligand Charge Transfer | 350-500 | 1,000-10,000 | d(Ru) → π*(norbornadiene) |
d-d Transitions | 400-600 | 100-1,000 | d(Ru) → d(Ru) |
Irritant